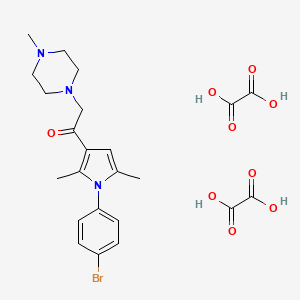

![molecular formula C19H21N3O3S B2554714 N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260953-44-3](/img/structure/B2554714.png)

N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

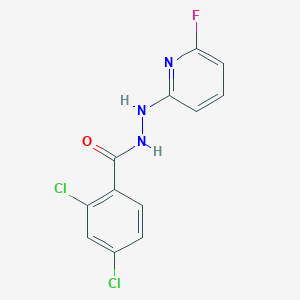

The compound is a complex organic molecule that contains several functional groups. It has a thieno[3,2-d]pyrimidin-1(2H)-yl]acetamide core, which is a heterocyclic compound containing a thiophene and a pyrimidine ring fused together. The molecule also contains a benzyl group and a 2-methylpropyl (or isobutyl) group attached to the core .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrimidine rings would contribute to the aromaticity of the molecule, and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzyl group could undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could increase its polarity and potentially its solubility in water .Scientific Research Applications

Nonlinear Optical Materials

Organic nonlinear optical (NLO) materials play a crucial role in optical signal-processing devices. N-benzyl-2-methyl-4-nitroaniline (BNA) is one such material. Researchers have characterized its second-order nonlinear optical coefficients, which describe its ability to generate and manipulate light at different frequencies . BNA’s unique properties, such as ultra-fast response due to π-electrons and low refractive index, make it promising for next-generation information-telecommunication systems.

Electro-Optic Effects

The electro-optic properties of BNA have been investigated. Density Functional Theory (DFT) calculations have provided insights into its molecular geometries, polarizability, and dipole moment. Understanding these properties is essential for designing efficient electro-optic devices .

Optoelectronic Devices

BNA crystals have been incorporated into the manufacture of optoelectronic devices. Their intra-molecular charge transfer and high transmittance make them suitable candidates for various applications . Further research aims to enhance their performance and expand their use.

Biotransformation Catalysts

In the field of biocatalysis, BNA derivatives have been explored as catalysts. For instance, recombinant cells coexpressing BNA-related enzymes have been used for biotransformation reactions . These catalysts offer potential advantages over traditional cofactor-dependent systems.

Computational Studies

Theoretical investigations, including computational techniques, have elucidated the structure and properties of BNA derivatives. These studies provide valuable insights into their behavior and interactions .

THz-Wave Generation

BNA and similar organic NLO crystals have been studied for their potential in terahertz (THz)-wave generation. Researchers aim to harness their second-order NLO effects for practical applications in this frequency range .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-13(2)11-22-18(24)17-15(8-9-26-17)21(19(22)25)12-16(23)20-10-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPSPEFJZQMDQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

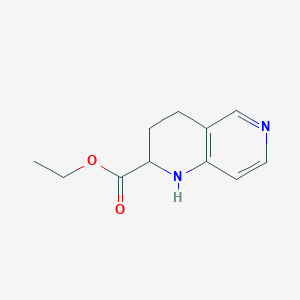

![N1-(5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dioxalate](/img/structure/B2554632.png)

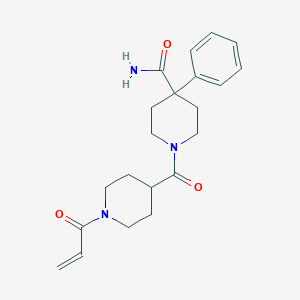

![N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2554633.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride](/img/structure/B2554635.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2554638.png)

![ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2554640.png)

![[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid](/img/structure/B2554644.png)

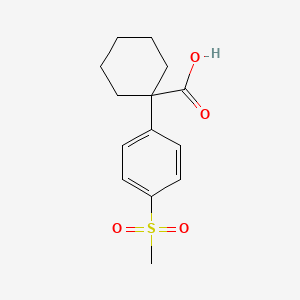

![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)

![N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2554652.png)

![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)